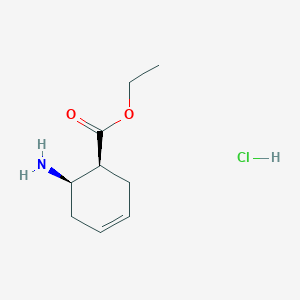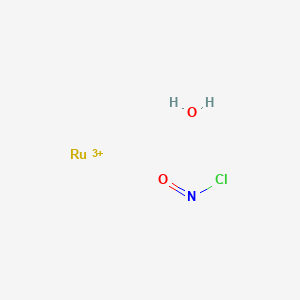
Tin (II) oleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tin (II) oleate, also known as stannous oleate, is an organotin compound where tin is in the +2 oxidation state. This compound is formed by the reaction of tin with oleic acid, a fatty acid commonly found in various animal and vegetable fats and oils. This compound is known for its applications in catalysis, particularly in the production of silicones and polyurethanes .
准备方法
Synthetic Routes and Reaction Conditions: Tin (II) oleate can be synthesized through the direct reaction of tin (II) chloride with oleic acid. The reaction typically involves heating the mixture to facilitate the formation of the this compound compound. The general reaction is as follows:
SnCl2+2C18H34O2→Sn(C18H33O2)2+2HCl
Industrial Production Methods: In industrial settings, this compound is often produced by reacting tin metal or tin oxides with oleic acid under controlled conditions. This process may involve the use of a promoter and an oxygen-containing gas to facilitate the reaction .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form tin (IV) compounds.
Reduction: It can be reduced back to elemental tin under specific conditions.
Substitution: this compound can participate in substitution reactions where the oleate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or other oxidizing agents can be used to oxidize this compound.
Reducing Agents: Elemental tin or other reducing agents can be used to reduce this compound.
Substitution Reactions: Various ligands can be introduced to replace the oleate ligands under appropriate conditions.
Major Products:
Oxidation: Tin (IV) oleate or other tin (IV) compounds.
Reduction: Elemental tin.
Substitution: New organotin compounds with different ligands
科学研究应用
Tin (II) oleate has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in the production of silicones and polyurethanes.
Medicine: Utilized in the formulation of certain medical-grade silicones.
Industry: Acts as a lubricant additive to reduce friction and wear in machinery.
作用机制
The mechanism by which tin (II) oleate exerts its effects is primarily through its role as a catalyst. The tin atom in this compound can coordinate with various functional groups, such as isocyanates and alcohols, facilitating reactions like polymerization and esterification. This coordination ability enhances the reactivity of the functional groups, leading to more efficient chemical processes .
相似化合物的比较
Tin (II) octoate: Another organotin compound used as a catalyst in similar applications.
Dioctyltin dilaurate: Used in the production of silicones and polyurethanes.
Dibutyltin dilaurate: Commonly used in the production of polyurethanes and as a stabilizer in PVC
Uniqueness: Tin (II) oleate is unique due to its specific coordination chemistry with oleic acid, which imparts distinct properties such as solubility in non-aqueous solvents and specific catalytic activities. Its relatively low toxicity compared to other organotin compounds makes it suitable for medical applications .
属性
分子式 |
C36H66O4Sn |
|---|---|
分子量 |
681.6 g/mol |
IUPAC 名称 |
bis[[(Z)-octadec-9-enoyl]oxy]tin |
InChI |
InChI=1S/2C18H34O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; |
InChI 键 |
PXRFIHSUMBQIOK-CVBJKYQLSA-L |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[Sn]OC(=O)CCCCCCC/C=C\CCCCCCCC |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O[Sn]OC(=O)CCCCCCCC=CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid](/img/structure/B13828809.png)



![[(3aR,9R,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B13828838.png)

